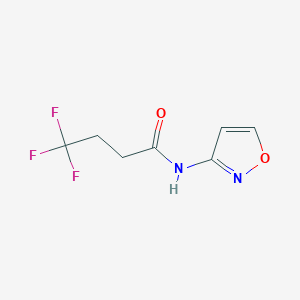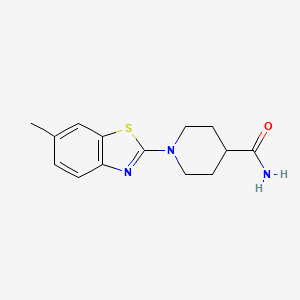
4,4,4-trifluoro-N-(1,2-oxazol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-N-(1,2-oxazol-3-yl)butanamide is a synthetic compound characterized by the presence of trifluoromethyl and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-(1,2-oxazol-3-yl)butanamide typically involves the trifluoroacylation of oxazoles. One scalable and cost-effective method involves the reaction of oxazoles with trifluoroacetic anhydride under controlled conditions . This method has been demonstrated to produce the desired ketones in significant quantities, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound can be achieved through the same synthetic route, with optimizations for large-scale operations. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-(1,2-oxazol-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4,4-Trifluoro-N-(1,2-oxazol-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antibacterial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-(1,2-oxazol-3-yl)butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
- 2-(Trifluoroacetyl)oxazoles
- 4,4,4-Trifluoro-1-oxazol-2-yl-butane-1,3-dione
Uniqueness
4,4,4-Trifluoro-N-(1,2-oxazol-3-yl)butanamide is unique due to the combination of its trifluoromethyl and oxazole groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7F3N2O2 |
|---|---|
Molecular Weight |
208.14 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-(1,2-oxazol-3-yl)butanamide |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)3-1-6(13)11-5-2-4-14-12-5/h2,4H,1,3H2,(H,11,12,13) |
InChI Key |
OXGFGKZVUFMIES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12228688.png)
![4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine](/img/structure/B12228690.png)
![3-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methoxybenzamide](/img/structure/B12228696.png)
![4-[1-(5-Fluoropyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12228700.png)
![2-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12228702.png)
![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12228706.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12228707.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}isobutylamine](/img/structure/B12228724.png)
![[2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12228729.png)
![N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12228735.png)
![5-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B12228742.png)
![3-Chloro-5-[(oxolan-3-yl)methoxy]pyridine](/img/structure/B12228744.png)

![benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B12228748.png)
